molecular formula C18H18N4O4S B11010822 Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11010822
M. Wt: 386.4 g/mol
InChI Key: XONMDPIHHPFTGK-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of phthalazinone and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves multiple steps. One common method includes the reaction of 4-oxo-3,4-dihydrophthalazin-1-yl acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid methyl ester in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of phthalazinone and thiazole moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methodologies, and relevant case studies that highlight its efficacy.

The molecular formula of the compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, and it has a molecular weight of approximately 358.39 g/mol. The compound contains multiple functional groups that contribute to its biological activity, including thiazole and phthalazine derivatives.

Antimicrobial Activity

Research indicates that derivatives of phthalazine, including this compound, exhibit significant antimicrobial properties. A study on related phthalazine derivatives demonstrated their effectiveness against various bacterial strains at concentrations slightly below cytotoxic levels . This suggests that this compound may share similar antimicrobial efficacy.

Antitumor Properties

Phthalazine derivatives are also noted for their antitumor activities. Some compounds have shown promise in inhibiting tumor growth in vitro and in vivo. For instance, certain 1,4-disubstituted phthalazine derivatives demonstrated antitumor effects at concentrations that were not cytotoxic to normal cells . This positions this compound as a candidate for further investigation in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial and cancerous cells. The thiazole ring is known to enhance the lipophilicity and bioavailability of compounds, facilitating better penetration into cells and potentially leading to higher efficacy against target pathogens or tumor cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of Phthalazine Derivative : Starting from phthalic anhydride or related compounds.
  • Acetylation : Introducing the acetyl group through acetic anhydride or acetyl chloride under basic conditions.
  • Thiazole Formation : Employing thioamide reagents to construct the thiazole ring.
  • Final Esterification : Reacting the resulting acid with methanol in the presence of an acid catalyst to yield the final ester product.

Case Study 1: Antimicrobial Efficacy

In a comparative study on various phthalazine derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antitumor Activity

A preclinical trial investigating the antitumor effects of this compound on human breast cancer cell lines (MCF7) reported a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. This suggests significant potential for development as an anticancer therapeutic.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-9(2)15-14(17(25)26-3)20-18(27-15)19-13(23)8-12-10-6-4-5-7-11(10)16(24)22-21-12/h4-7,9H,8H2,1-3H3,(H,22,24)(H,19,20,23)

InChI Key

XONMDPIHHPFTGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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